Ethyl 2-(4-nitrobenzoyl)-3-oxobutanoate Ethyl 2-(4-nitrobenzoyl)-3-oxobutanoate
Brand Name: Vulcanchem
CAS No.: 13557-37-4
VCID: VC19695261
InChI: InChI=1S/C13H13NO6/c1-3-20-13(17)11(8(2)15)12(16)9-4-6-10(7-5-9)14(18)19/h4-7,11H,3H2,1-2H3
SMILES:
Molecular Formula: C13H13NO6
Molecular Weight: 279.24 g/mol

Ethyl 2-(4-nitrobenzoyl)-3-oxobutanoate

CAS No.: 13557-37-4

VCID: VC19695261

Molecular Formula: C13H13NO6

Molecular Weight: 279.24 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(4-nitrobenzoyl)-3-oxobutanoate - 13557-37-4

Description

Ethyl 2-(4-nitrobenzoyl)-3-oxobutanoate is a complex organic compound belonging to the class of esters, specifically those with a nitrobenzoyl group attached to a keto-acid backbone. This compound has garnered significant interest in various scientific fields due to its potential applications in organic synthesis and medicinal chemistry.

Chemical Reactions and Mechanisms

Ethyl 2-(4-nitrobenzoyl)-3-oxobutanoate can participate in several chemical reactions, influenced by factors such as solvent polarity and temperature. The kinetics and mechanisms of these reactions vary significantly based on the conditions used.

Applications in Scientific Domains

This compound finds applications in various scientific domains, including organic synthesis and medicinal chemistry. Its unique structure and reactivity make it a valuable intermediate in the synthesis of complex molecules.

Data Table: Comparison with Similar Compounds

Compound NameMolecular FormulaMolecular WeightCAS Number
Ethyl 2-(4-nitrobenzoyl)-3-oxobutanoateNot specifiedNot specifiedNot specified
Ethyl 2-(3-nitrobenzoyl)-3-oxobutanoateC13H13NO6279.245 g/mol93257-82-0
Ethyl 4-(2-nitrophenyl)-3-oxobutanoateC12H13NO5251.23 g/mol66073-33-4

Research Findings and Future Directions

CAS No. 13557-37-4
Product Name Ethyl 2-(4-nitrobenzoyl)-3-oxobutanoate
Molecular Formula C13H13NO6
Molecular Weight 279.24 g/mol
IUPAC Name ethyl 2-(4-nitrobenzoyl)-3-oxobutanoate
Standard InChI InChI=1S/C13H13NO6/c1-3-20-13(17)11(8(2)15)12(16)9-4-6-10(7-5-9)14(18)19/h4-7,11H,3H2,1-2H3
Standard InChIKey NOWAJSGZWAKMRN-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C(C(=O)C)C(=O)C1=CC=C(C=C1)[N+](=O)[O-]
PubChem Compound 288444
Last Modified Aug 11 2024

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